1-(Isothiocyanatomethyl)-3-(trifluoromethyl)benzene
Overview
Description
1-(Isothiocyanatomethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an isothiocyanate group and a trifluoromethyl group attached to a benzene ring.
Mechanism of Action
Target of Action
It is known that trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of 1-(Isothiocyanatomethyl)-3-(trifluoromethyl)benzene involves the activation of the C–F bond in organic synthesis . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
Biochemical Pathways
The compound is likely involved in the trifluoromethylation of carbon-centered radical intermediates .
Pharmacokinetics
The compound’s predicted boiling point is 2531±350 °C, and its predicted density is 123±01 g/cm3 .
Result of Action
It is known that the compound plays a role in the synthesis of diverse fluorinated compounds .
Action Environment
It is known that the compound’s action involves the activation of the c–f bond in organic synthesis, which is considered a challenging task .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(isothiocyanatomethyl)-3-(trifluoromethyl)benzene typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or acetonitrile. The reaction is carried out under reflux conditions, leading to the formation of the desired isothiocyanate compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(Isothiocyanatomethyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction of the isothiocyanate group can yield amine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Thiourea Derivatives: Formed from nucleophilic substitution.
Sulfonyl Derivatives: Resulting from oxidation.
Amine Derivatives: Produced through reduction.
Scientific Research Applications
1-(Isothiocyanatomethyl)-3-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
- 1-(Isothiocyanatomethyl)-4-(trifluoromethyl)benzene
- 1-(Isothiocyanatomethyl)-2-(trifluoromethyl)benzene
- 1-(Isothiocyanatomethyl)-3-(difluoromethyl)benzene
Comparison: 1-(Isothiocyanatomethyl)-3-(trifluoromethyl)benzene is unique due to the position of the trifluoromethyl group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound exhibits distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(isothiocyanatomethyl)-3-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)8-3-1-2-7(4-8)5-13-6-14/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXHCSQEJLPTSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2740-85-4 | |
Record name | 1-(isothiocyanatomethyl)-3-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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